Methyl 4-(isocyanatomethyl)benzoate
CAS No.: 78915-52-3
Cat. No.: VC6515583
Molecular Formula: C10H9NO3
Molecular Weight: 191.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78915-52-3 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191.186 |
IUPAC Name | methyl 4-(isocyanatomethyl)benzoate |
Standard InChI | InChI=1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3 |
Standard InChI Key | LZZCJAKMNAEAGY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)CN=C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 4-(isocyanatomethyl)benzoate features a benzoyl group substituted at the para position with an isocyanatomethyl moiety (–CH₂NCO). The ester group (–COOCH₃) at the benzoyl ring’s carbonyl position enhances solubility in organic solvents, while the isocyanate group (–NCO) confers reactivity toward nucleophiles, enabling urethane and urea formation . Computational descriptors confirm the planar geometry of the aromatic ring, with the isocyanate group adopting a linear configuration due to sp-hybridization at the nitrogen atom .
Nomenclature and Identifiers
The IUPAC name, methyl 4-(isocyanatomethyl)benzoate, is systematically derived from the parent benzoic acid structure. Key identifiers include:
Synthesis and Manufacturing
Catalytic Reduction Pathway
A patented method (WO2011087211A2) outlines a two-step synthesis from methyl 4-formylbenzoate (MFB) :
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Oxime Formation: MFB reacts with hydroxylamine under alkaline conditions to yield methyl 4-hydroxyiminomethylbenzoate (MHB).
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Catalytic Reduction: MHB undergoes hydrogenation in the presence of palladium on carbon (Pd/C, 5–10 wt%) and sodium hydroxide (NaOH) to produce 4-aminomethylbenzoic acid (AMBA), a precursor to Methyl 4-(isocyanatomethyl)benzoate .
Critical Reaction Parameters
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Catalyst Selection: Pd/C outperforms Pt, Rh, and Ni catalysts, achieving >90% conversion at 10 kg/cm² H₂ pressure .
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Stirring Speed: Optimal reduction occurs at 1,200–1,700 rpm; lower speeds reduce AMBA yield due to inefficient gas-liquid mixing .
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NaOH Stoichiometry: A 0.5–1.0:1 NaOH-to-MHB ratio minimizes dimer byproducts while maintaining hydrogen solubility .
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (Pd/C) | 5–10 wt% | Maximizes AMBA conversion |
Stirring Speed | 1,200–1,700 rpm | Enhances H₂ dispersion |
NaOH:MHB Ratio | 0.5–1.0:1 | Suppresses dimerization |
Physicochemical Properties
Stability and Reactivity
The compound is stable under inert conditions but hydrolyzes in aqueous media, releasing methyl benzoate and methylamine derivatives . Its isocyanate group reacts exothermically with water, alcohols, and amines, necessitating anhydrous handling .
Hazard Profile
Safety data (AK Scientific SDS) classify the compound as:
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Skin Irritant (Category 2): Prolonged contact causes erythema and desquamation .
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Eye Irritant (Category 2A): Exposure leads to conjunctival redness and transient corneal injury .
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Respiratory Sensitizer (Category 3): Inhalation of aerosols may provoke bronchospasm .
Hazard Category | Symptoms | Precautionary Measures |
---|---|---|
Skin Exposure | Itching, blistering | Nitrile gloves, lab coat |
Eye Exposure | Redness, lacrimation | Goggles, emergency eyewash |
Inhalation | Cough, dyspnea | Fume hood, respirator |
Applications in Pharmaceutical Chemistry
HDAC6 Inhibitor Development
Methyl 4-(isocyanatomethyl)benzoate serves as a key intermediate in synthesizing spiroindoline-capped HDAC6 inhibitors . Reaction with hydroxylamine derivatives yields urea-linked compounds that selectively inhibit HDAC6 (IC₅₀ = 264.4 nM) over HDAC1 (IC₅₀ = 22.4 µM), demonstrating >80-fold selectivity . Molecular docking studies attribute this specificity to π-π stacking interactions with Phe620 and His651 residues in the HDAC6 active site .
Urethane and Polyurethane Synthesis
The isocyanate group undergoes polyaddition with diols to form polyurethanes with tailored mechanical properties. Industrial applications include coatings and adhesives, though commercial use remains limited due to handling challenges .
Analytical Methods
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity assessment . Gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
Titrimetric Quantification
Free isocyanate content is determined via dibutylamine back-titration per ASTM D5155-96. Residual amine intermediates are analyzed using potentiometric titration with 0.1 M HCl .
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